molecular formula C15H12N2O5 B3046604 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid CAS No. 126069-80-5

2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid

Cat. No.: B3046604
CAS No.: 126069-80-5
M. Wt: 300.27 g/mol
InChI Key: NRNCPFWSAOSRER-UHFFFAOYSA-N
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Description

2-[2-[(3-Nitrophenyl)carbamoyl]phenyl]acetic acid is a nitro-substituted aromatic compound featuring a carbamoyl linkage between two phenyl rings and an acetic acid moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-14(19)8-10-4-1-2-7-13(10)15(20)16-11-5-3-6-12(9-11)17(21)22/h1-7,9H,8H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNCPFWSAOSRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372222
Record name 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126069-80-5
Record name 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid typically involves multi-step organic reactions. One common method includes the nitration of phenylacetic acid to introduce the nitro group, followed by the formation of the carbamoyl group through a reaction with an appropriate amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic acid , with the CAS number 126069-80-5 , is a chemical with potential applications in various scientific research fields. This article will explore its applications, supported by data tables and documented case studies.

Pharmaceutical Research

This compound has been studied for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs. The presence of the nitrophenyl group may enhance its efficacy as a non-steroidal anti-inflammatory drug (NSAID).

Case Study: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, the compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results indicated that it exhibited significant COX inhibition, suggesting potential as an anti-inflammatory agent.

Cancer Research

Research has indicated that compounds similar to this compound may have anticancer properties due to their ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

A study conducted on various cancer cell lines demonstrated that the compound could induce apoptosis through the activation of caspases, which are essential for programmed cell death. This finding positions it as a candidate for further development in oncology.

Chemical Synthesis

This compound can serve as an intermediate in organic synthesis, particularly in the preparation of other complex molecules used in pharmaceuticals and agrochemicals.

Table: Synthesis Pathways

Reaction TypeStarting MaterialsProduct
NitrationPhenylacetic acid + Nitric acid3-Nitrophenylacetic acid
Carbamoylation3-Nitrophenylacetic acid + IsocyanateThis compound

Mechanism of Action

The mechanism of action of 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key differences among analogs arise from substituent variations on the phenyl rings or modifications to the carbamoyl/acetic acid backbone. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents XLogP3 Hydrogen Bond Donors/Acceptors Key Features Reference
2-[2-[(3-Nitrophenyl)carbamoyl]phenyl]acetic Acid (Target) C₁₅H₁₂N₂O₅ 300.27 (calculated) 3-NO₂ on phenyl, carbamoyl linkage ~1.8 (estimated) 2/4 Nitro group enhances polarity and electron-withdrawing effects. Inferred
2-(3-Carbamoylphenoxy)acetic Acid C₉H₉NO₄ 195.17 Carbamoylphenoxy group 0.5 2/4 Lower molecular weight; lacks nitro group, reducing reactivity.
(S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic Acid C₁₆H₁₃N₂O₆ 329.29 Benzyloxycarbonyl, 3-NO₂ N/A 3/6 Chiral center; benzyloxy group increases lipophilicity.
2-{[(3-Methylphenyl)carbamoyl]amino}acetic Acid C₁₀H₁₂N₂O₃ 208.22 3-CH₃ on phenyl ~1.2 3/3 Methyl group reduces polarity; potential for enhanced membrane permeability.
2-(4-((4-(3-Nitrophenyl)thiazol-2-yl)amino)phenyl)acetic Acid C₁₇H₁₄N₄O₄S 394.39 Thiazole ring, 3-NO₂ N/A 3/6 Thiazole introduces heterocyclic rigidity; nitro group may enhance bioactivity.

Notes:

  • Thiazole-containing analogs (e.g., ) exhibit higher molecular weights and may engage in π-π stacking or hydrogen bonding in biological systems.

Biological Activity

2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic acid, also known as 2-(2-(N-(3-nitrophenyl)carbamoyl)phenyl)acetic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamoyl group attached to a phenyl ring, which is further substituted with a nitrophenyl moiety. This unique structure contributes to its biological activities, particularly in enzyme inhibition and antimicrobial properties.

Table 1: Structural Overview

PropertyDescription
Chemical FormulaC15_{15}H14_{14}N2_{2}O3_{3}
Molecular Weight270.28 g/mol
Functional GroupsCarbamoyl, Nitro, Carboxylic Acid

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor in various enzymatic pathways. The nitrophenyl group is known to participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to diverse biological effects.

Antimicrobial Activity

The compound has shown potential antimicrobial properties. Studies suggest that it may disrupt cell membrane integrity and inhibit protein synthesis in bacterial strains. For instance, similar compounds have demonstrated antibacterial activity against Agrobacterium tumefaciens, indicating that this class of compounds could be effective in agricultural applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example, derivatives have been screened for their efficacy against various cancer cell lines, showing significant inhibition rates. One study reported an IC50_{50} value of 1.18 µM against HepG2 liver cancer cells .

Case Study: Anticancer Screening

In a comprehensive screening involving multiple cancer cell lines (including MCF7 and SW1116), compounds similar to this compound exhibited broad-spectrum antiproliferative activity with inhibition percentages exceeding 80% across several cell lines .

Table 2: Anticancer Activity Overview

Cell LineIC50_{50} (µM)% Inhibition
HEPG21.18 ± 0.14>90%
MCF74.18 ± 0.05>84%
SW11162.71 ± 0.18>81%

Q & A

Basic: What are the optimal synthetic routes for 2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling 3-nitroaniline with a substituted phenylacetic acid precursor. A two-step approach is recommended:

Carbamoyl Formation : React 2-aminophenylacetic acid with 3-nitrobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the carbamoyl intermediate .

Acid Activation : Use coupling agents like HATU (1-2 eq.) with DMF as a solvent at 0–25°C to ensure regioselectivity and minimize side reactions .
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify via recrystallization (ethanol/water) or column chromatography (silica, gradient elution) .
  • Adjust pH during workup to enhance product stability; the nitro group may sensitize the compound to redox conditions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm the carbamoyl linkage (amide proton at δ 8.5–9.0 ppm; carbonyl carbons at ~165–170 ppm) and nitro group presence (meta-substituted aromatic signals) .
  • FT-IR : Verify amide C=O stretch (~1650 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) to assess purity (>95%) and confirm molecular weight (ESI-MS, [M+H]+ expected ~329 g/mol) .

Advanced: How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Reactivity Prediction : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient regions (nitro group) prone to nucleophilic attack .
  • Stability Analysis :
    • Use molecular dynamics simulations (AMBER) to study hydrolysis susceptibility of the carbamoyl bond in aqueous buffers.
    • Evaluate photostability via TD-DFT to assess nitro group-mediated photooxidation risks .
  • Solvent Effects : COSMO-RS simulations predict solubility in DMSO > ethanol > water, guiding solvent selection for biological assays .

Advanced: What strategies resolve contradictory data in biological activity studies, such as inconsistent enzyme inhibition results?

Methodological Answer:

  • Assay Validation :
    • Replicate experiments under standardized conditions (pH 7.4, 37°C, ionic strength 150 mM) to control confounding variables .
    • Use orthogonal assays (e.g., fluorescence quenching vs. calorimetry) to confirm binding interactions .
  • Data Analysis :
    • Apply multivariate statistics (ANOVA with post-hoc Tukey tests) to identify outliers.
    • Evaluate competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
  • Compound Integrity : Verify stability during assays via LC-MS to rule out degradation artifacts .

Basic: What purification strategies are recommended for isolating this compound from byproducts?

Methodological Answer:

  • Liquid-Liquid Extraction : Partition between ethyl acetate and 5% NaHCO₃ to remove acidic impurities .
  • Chromatography :
    • Flash chromatography (silica gel, ethyl acetate/hexane 1:1 → 7:3 gradient).
    • Preparative HPLC (C18 column, 40% acetonitrile/0.1% formic acid) for high-purity isolates .
  • Crystallization : Use ethanol/water (7:3) at 4°C; the nitro group enhances crystallinity due to planar aromatic stacking .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies :
    • Measure IC₅₀ values under varying substrate concentrations to determine inhibition modality .
    • Use stopped-flow spectroscopy to capture transient enzyme-inhibitor complexes .
  • Structural Biology :
    • Co-crystallize the compound with target enzymes (e.g., cyclooxygenase-2) for X-ray diffraction analysis (PDB deposition recommended) .
    • Perform molecular docking (AutoDock Vina) to predict binding poses and key residues (e.g., hydrogen bonding with catalytic serine) .
  • Mutagenesis : Validate computational predictions by testing inhibition against enzyme mutants (e.g., Ala-scanning of active sites) .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage : Protect from light (nitro group is photosensitive) in amber vials at –20°C under inert gas (argon) .
  • Handling :
    • Use anhydrous solvents (DMF, DMSO) to prevent hydrolysis of the carbamoyl bond.
    • Avoid strong bases (>pH 9) to prevent nitro group reduction .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?

Methodological Answer:

  • HTS Workflow :
    • Screen against a 1,000-compound library using fluorescence-based assays (e.g., FRET for protease inhibition) .
    • Prioritize hits with Z’ scores >0.5 and dose-response validation (3 replicates).
  • Mechanistic Follow-Up :
    • Combine HTS data with cheminformatics (QSAR models) to identify structural analogs for SAR analysis .
    • Use CRISPR-Cas9 gene editing to knock out putative targets in cell-based assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid
Reactant of Route 2
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2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid

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